molecular formula C25H40O3 B14660231 3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid CAS No. 38573-00-1

3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid

Cat. No.: B14660231
CAS No.: 38573-00-1
M. Wt: 388.6 g/mol
InChI Key: NVJKETMILSTWAT-UHFFFAOYSA-N
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Description

3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a phenyl group substituted with a hexadecyloxy chain and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-(hexadecyloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium ethoxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under pressure.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Altering gene expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)prop-2-enoic acid: Similar structure but with a hydroxy group instead of a hexadecyloxy chain.

    3-(4-Methoxyphenyl)prop-2-enoic acid: Similar structure but with a methoxy group instead of a hexadecyloxy chain.

    3-(4-Ethoxyphenyl)prop-2-enoic acid: Similar structure but with an ethoxy group instead of a hexadecyloxy chain.

Uniqueness

3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid is unique due to the presence of the long hexadecyloxy chain, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications.

Properties

CAS No.

38573-00-1

Molecular Formula

C25H40O3

Molecular Weight

388.6 g/mol

IUPAC Name

3-(4-hexadecoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C25H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-28-24-19-16-23(17-20-24)18-21-25(26)27/h16-21H,2-15,22H2,1H3,(H,26,27)

InChI Key

NVJKETMILSTWAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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